molecular formula C19H20O4 B14322313 Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- CAS No. 107020-32-6

Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)-

Cat. No.: B14322313
CAS No.: 107020-32-6
M. Wt: 312.4 g/mol
InChI Key: OJLLXQAAXYNISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- is an organic compound with a complex structure that includes a benzoyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where a benzoyl chloride derivative reacts with a phenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoyl or phenoxy rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its benzoyl and phenoxy groups play a crucial role in binding to target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 1,1-dimethylethyl ester: Shares the 1,1-dimethylethyl group but differs in the ester functionality.

    4-(1,1-dimethylethyl)benzoic acid: Similar benzoyl group but lacks the phenoxy group.

Uniqueness

Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- is unique due to its combination of benzoyl and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

107020-32-6

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

2-[4-(4-tert-butylbenzoyl)phenoxy]acetic acid

InChI

InChI=1S/C19H20O4/c1-19(2,3)15-8-4-13(5-9-15)18(22)14-6-10-16(11-7-14)23-12-17(20)21/h4-11H,12H2,1-3H3,(H,20,21)

InChI Key

OJLLXQAAXYNISK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.